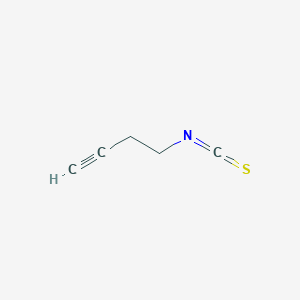

![molecular formula C10H9BrN2 B2861848 1-[(3-Bromopyridin-2-yl)methyl]cyclopropane-1-carbonitrile CAS No. 1880699-96-6](/img/structure/B2861848.png)

1-[(3-Bromopyridin-2-yl)methyl]cyclopropane-1-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-[(3-Bromopyridin-2-yl)methyl]cyclopropane-1-carbonitrile” is a chemical compound with the CAS Number: 1880699-96-6 . It has a molecular weight of 237.1 . The IUPAC name for this compound is 1- ( (3-bromopyridin-2-yl)methyl)cyclopropane-1-carbonitrile .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9BrN2/c11-8-2-1-5-13-9 (8)6-10 (7-12)3-4-10/h1-2,5H,3-4,6H2 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is stored at room temperature . The physical form of this compound is oil .Applications De Recherche Scientifique

Synthesis of Cyclopropane Derivatives

Research indicates the utility of related bromopyridine and cyclopropane derivatives in creating cyclopropane bis-lactones through reactions with nucleophiles. This process involves a mechanism that includes double Michael addition and ring closure via internal nucleophilic substitution of the halogen (Fariña et al., 1986). Similarly, the generation of cyclopropane ring products from bromo-phenylethylidenemalononitrile showcases the asymmetric reduction capabilities of cyclopropane derivatives for producing compounds with enantiomeric purity (Jing Li et al., 1999).

Cyclization Reactions

Palladium-catalyzed cyclization reactions of 3-bromopyridine derivatives with carbon monoxide and carboxylic acids demonstrate the formation of oxo-dihydrofuro[3,4-c]pyridine-1-yl alkanoates, contributing to the field of heterocyclic chemistry and offering moderate to good yields of the cyclized products (C. Cho & J. Kim, 2008). Another study highlights the efficient synthesis of hydropyrido[1,2-a]indole-6(7H)-ones via a Lewis acid-catalyzed tandem cyclopropane ring-opening/Friedel-Crafts alkylation sequence, showcasing the potential for creating functionalized heterocycles with high yields (Dadasaheb V. Patil et al., 2011).

Development of Novel Organic Compounds

The versatility of cyclopropane derivatives extends to the synthesis of novel organic compounds. For instance, the development of chiral cyclopropane units as intermediates for synthesizing conformationally restricted analogues of biologically active compounds illustrates the strategic use of the cyclopropane ring in medicinal chemistry (Yuji Kazuta et al., 2002). Additionally, the synthesis of 2-methylthioindolizine-3-carbonitriles using nitro ketene dithioacetal reveals the capacity for constructing indolizine derivatives, which could serve as key intermediates in pharmaceutical synthesis (Y. Tominaga et al., 1988).

Safety and Hazards

Propriétés

IUPAC Name |

1-[(3-bromopyridin-2-yl)methyl]cyclopropane-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c11-8-2-1-5-13-9(8)6-10(7-12)3-4-10/h1-2,5H,3-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRZMJQDNPOYKIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CC2=C(C=CC=N2)Br)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-(4-methylthiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2861770.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2861776.png)

![2-[(Benzyloxy)methyl]cyclobutan-1-ol](/img/structure/B2861785.png)

![N-(3-fluorophenyl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2861786.png)